Methyl 4-[(4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoate
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Overview
Description
Methyl 4-[(4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoate is a mouthful of a compound! Let’s break it down:
Chemical Formula: CHNO
Structure: It consists of a pyrazole ring fused to a benzoate moiety, with a dimethylamino group and a methylidene linkage.
Preparation Methods
This compound can be synthesized via a three-component reaction involving 3-methyl-1-phenyl-5-pyrazolone and various benzaldehydes. Sodium acetate catalyzes the reaction at room temperature, yielding 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives in high to excellent yields .
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like oxidants (e.g., KMnO), reducing agents (e.g., NaBH), and Lewis acids (e.g., AlCl) can be employed.
Major Products: These reactions can lead to diverse products, such as substituted pyrazoles or benzoates.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., cytotoxicity, antioxidant properties).
Medicine: May have applications in drug development due to its heterocyclic scaffold.
Industry: Could serve as an intermediate in fine chemical synthesis.
Mechanism of Action
- The compound’s effects likely involve interactions with cellular targets.
- Molecular pathways (e.g., apoptosis, autophagy) may be activated or inhibited.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Explore other pyrazole-based molecules used in research or industry.
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 4-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate |
InChI |
InChI=1S/C21H21N3O3/c1-14-19(13-15-5-9-17(10-6-15)23(2)3)20(25)24(22-14)18-11-7-16(8-12-18)21(26)27-4/h5-13H,1-4H3/b19-13- |
InChI Key |
QOXXDDVRPQWSHD-UYRXBGFRSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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